molecular formula C18H17IN4O3 B449790 N'~2~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(4-IODOPHENOXY)METHYL]-2-FUROHYDRAZIDE

N'~2~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(4-IODOPHENOXY)METHYL]-2-FUROHYDRAZIDE

Cat. No.: B449790
M. Wt: 464.3g/mol
InChI Key: GIUCUYDBNSNCBK-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide is a complex organic compound that features a pyrazole ring, a furan ring, and an iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide typically involves multiple steps. One common method includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 5-[(4-iodophenoxy)methyl]-2-furohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide
  • N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-chlorophenoxy)methyl]-2-furohydrazide

Uniqueness

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide is unique due to the presence of the iodophenoxy group, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where high reactivity and specificity are required.

Properties

Molecular Formula

C18H17IN4O3

Molecular Weight

464.3g/mol

IUPAC Name

N-[(Z)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C18H17IN4O3/c1-12-13(10-23(2)22-12)9-20-21-18(24)17-8-7-16(26-17)11-25-15-5-3-14(19)4-6-15/h3-10H,11H2,1-2H3,(H,21,24)/b20-9-

InChI Key

GIUCUYDBNSNCBK-UKWGHVSLSA-N

Isomeric SMILES

CC1=NN(C=C1/C=N\NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)C

SMILES

CC1=NN(C=C1C=NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)C

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)C

Origin of Product

United States

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